REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[S:12][CH2:13][CH2:14]Cl)[C:5]([O:7][CH3:8])=[O:6].[I-].[Na+]>CC(=O)CC>[S:12]1[CH2:13][CH2:14][NH:1][C:2]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=[CH:10][C:11]1=2 |f:1.2|
|
Name
|
methyl 3-amino-4-(2-chloroethylthio)benzoate
|
Quantity
|
19.7 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1SCCCl
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred over night at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash column chromatography [gradient elution with Hexanes and 5-50% EtOAc]
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(NCC1)C=C(C=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mmol | |
AMOUNT: MASS | 8.6 mg | |
YIELD: PERCENTYIELD | 49.6% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |